Diethyl 2-(3-chloropyridin-2-yl)malonate
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Overview
Description
Diethyl 2-(3-chloropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14ClNO4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-chloropyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chloropyridin-2-yl)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloropyridine. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-chloropyridine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-chloropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted pyridines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Scientific Research Applications
Diethyl 2-(3-chloropyridin-2-yl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(3-chloropyridin-2-yl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the electron-withdrawing chlorine atom on the pyridine ring enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl 2-(2-pyridyl)malonate: A similar compound with a pyridine ring, but without the chlorine substituent.
Uniqueness
Diethyl 2-(3-chloropyridin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyridine ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-chlorinated counterparts .
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
diethyl 2-(3-chloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
JGBYAJCHGHKAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)Cl)C(=O)OCC |
Origin of Product |
United States |
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